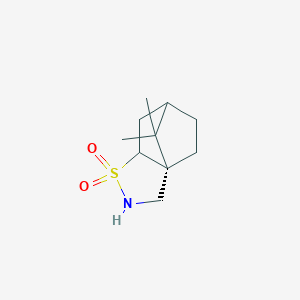

(1R)-(+)-2,10,Camphorsultam

Description

Significance of Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are organic compounds that are stoichiometrically coupled to a starting material to form a new, diastereomeric intermediate. clockss.org This new compound then undergoes a diastereoselective reaction, where the existing chirality of the auxiliary directs the formation of a new stereocenter with a high degree of selectivity. illinois.edu The principle lies in creating different energy pathways for the formation of possible stereoisomers, making one path significantly more favorable. illinois.edunumberanalytics.com After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse, a crucial aspect for both economic and environmental sustainability. nih.gov This strategy allows for the construction of complex molecules with precise stereochemical control.

Historical Development and Introduction of Oppolzer's Camphorsultam

The development of effective and reliable chiral auxiliaries has been a major focus of synthetic organic chemistry. In this context, the work of Swiss chemist Wolfgang Oppolzer (1937-1996) was groundbreaking. academictree.orgscripps.educhimia.ch Following his postdoctoral work with Nobel laureates E.J. Corey and R.B. Woodward, Oppolzer established his own research group and made significant contributions to the field of asymmetric synthesis. academictree.orgscripps.edu

While the initial synthesis of camphorsultam was achieved via catalytic hydrogenation, Oppolzer and his colleagues developed a more efficient and stereoselective method using lithium aluminium hydride for the reduction of the precursor, camphorsulfonylimine. wikipedia.orgorgsyn.org This method selectively produces the desired exo isomer due to steric hindrance. wikipedia.org His pioneering work in the 1980s demonstrated the broad applicability and high efficiency of what is now widely known as Oppolzer's sultam. wikipedia.orgorgsyn.org The commercial availability of both enantiomers, (1R)-(+)-2,10-camphorsultam and its (1S)-(-) counterpart, further solidified its position as a go-to chiral auxiliary for synthetic chemists. wikipedia.orgresearchgate.net

Fundamental Role of (1R)-(+)-2,10-Camphorsultam in Stereochemical Control

The efficacy of (1R)-(+)-2,10-camphorsultam as a chiral auxiliary stems from its rigid and well-defined conformational structure. wikipedia.org When attached to a reactive group, typically through the nitrogen atom to form an N-acyl derivative, the bulky camphor (B46023) skeleton effectively shields one face of the reactive center. clockss.orgrsc.org This steric blockade forces incoming reagents to approach from the less hindered face, leading to a high degree of stereoselectivity.

The mechanism of stereocontrol is further influenced by the electronic properties of the sulfonyl group and the ability of the carbonyl group in the N-acyl derivative to chelate with Lewis acids. rsc.org This chelation can lock the conformation of the substrate, enhancing the facial bias and leading to even higher levels of diastereoselectivity. researchgate.net The predictable nature of this stereochemical control has been confirmed through numerous studies, including X-ray crystallographic analysis of various camphorsultam derivatives. pitt.edupitt.eduresearchgate.net

The versatility of Oppolzer's camphorsultam is demonstrated by its successful application in a wide range of important carbon-carbon bond-forming reactions, including Diels-Alder reactions, aldol (B89426) reactions, Michael additions, and Claisen rearrangements. wikipedia.orgwikipedia.orgresearchgate.net In each case, the auxiliary provides excellent control over the formation of new stereocenters, making it an indispensable tool for the synthesis of complex, enantiomerically pure molecules.

Data Tables

Physical and Spectroscopic Properties of (1R)-(+)-2,10-Camphorsultam

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₂S | wikipedia.orgnih.gov |

| Molecular Weight | 215.31 g/mol | wikipedia.orgnih.gov |

| Appearance | White, crystalline solid | wikipedia.org |

| Melting Point | 181-183 °C | wikipedia.org |

| Boiling Point | 325 °C | wikipedia.org |

| Optical Rotation | [α]20/D +32° (c=5, CHCl₃) | vwr.com |

| Density | 1.287 g/cm³ | wikipedia.org |

| ¹H NMR (CDCl₃) δ | 0.94 (s, 3H), 1.14 (s, 3H), 1.33 (m, 1H), 1.47 (m, 1H), 1.80–2.05 (m, 5H), 3.09 (d, 1H), 3.14 (d, 1H), 3.43 (m, 1H), 4.05 (br s, 1H) | orgsyn.org |

| ¹³C NMR (CDCl₃) δ | 20.17, 26.51, 31.55, 35.72, 44.44, 47.15, 50.08, 54.46, 62.48 | orgsyn.org |

| **IR (KBr, cm⁻¹) ** | Data available in spectral databases. | nih.govnist.gov |

Diastereoselectivity in Reactions Mediated by (1R)-(+)-2,10-Camphorsultam

The following table summarizes the high levels of diastereoselectivity achieved in various asymmetric reactions using (1R)-(+)-2,10-Camphorsultam as a chiral auxiliary.

| Reaction Type | Substrate/Reagent | Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| Diels-Alder | N-Acryloyl-(1R)-camphorsultam + Cyclopentadiene (B3395910) | CH₂Cl₂, Lewis Acid (e.g., TiCl₄, Et₂AlCl) | >95:5 d.r. | numberanalytics.comorgsyn.org |

| Diels-Alder | N-Acryloyl-(1S)-camphorsultam + 1,2-Dihydropyridine | Lewis Acid (e.g., TiCl₄, ZrCl₄, HfCl₄) | up to 98% d.e. | sci-hub.se |

| Aldol Reaction | N-Propionyl-(1R)-camphorsultam enolate + Benzaldehyde | TiCl₄, (-)-Sparteine | 99:1 (syn:anti) | researchgate.net |

| Michael Addition | N-Methacryloylcamphorsultam + Thiols | Lithium base | High diastereoselectivity | wikipedia.org |

| Michael Addition | Acetoacetate of (1R)-camphorsultam + Methyl vinyl ketone | Electrocatalytic | 98:2 d.r. | beilstein-journals.org |

| Claisen Rearrangement | Geraniol-derived adduct of (1R)-camphorsultam | Toluene (B28343), 140°C | 72% yield of major (2R,3S)-isomer | wikipedia.org |

| Radical Allylation | N-Propionyl-(1R)-camphorsultam derivative + Allyltributylstannane | Et₃B/O₂, -20°C | 96:4 d.r. | clockss.org |

| Alkylation | Phenylthiazolinyl-(1R)-camphorsultam + MeI | n-BuLi | >98% d.e. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.01,5]decane 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-11-14(12,13)8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJNBFBNHBGLRO-SFVIPPHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CNS(=O)(=O)C3C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@]13CNS(=O)(=O)C3C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r + 2,10 Camphorsultam and Its Chiral Derivatives

Established Synthetic Routes to (1R)-(+)-2,10-Camphorsultam

The synthesis of (1R)-(+)-2,10-camphorsultam is predominantly achieved through the reduction of the corresponding camphorsulfonylimine. Over the years, the methodologies for this reduction have evolved from classical catalytic hydrogenation to more modern and efficient reductive techniques.

Historical Catalytic Hydrogenation Methods

The initial preparations of camphorsultam relied on the catalytic hydrogenation of (−)-(camphorsulfonyl)imine. orgsyn.org This method typically employed Raney Nickel as the catalyst to effect the reduction of the imine functionality. orgsyn.orgwikipedia.org While effective in providing the desired sultam, these earlier methods often required high pressures of hydrogen gas and careful handling of the pyrophoric Raney Nickel catalyst. preciouscatalyst.comacs.org The reaction conditions and the nature of the catalyst support could also influence the efficiency of the hydrogenation process. primescholars.com

Modern Reductive Methodologies (e.g., Lithium Aluminum Hydride Reduction)

The advent of powerful hydride-reducing agents brought about a significant advancement in the synthesis of camphorsultam. The modern and now widely adopted method involves the reduction of camphorsulfonylimine using lithium aluminum hydride (LiAlH₄). orgsyn.orgwikipedia.org This approach, pioneered by Wolfgang Oppolzer and his colleagues, offers a more convenient and efficient route to the chiral auxiliary, which is often referred to as "Oppolzer's sultam" in recognition of his contributions. wikipedia.org

| Reagent | Typical Solvent | Key Considerations |

| Raney Nickel / H₂ | Ethanol | Requires high pressure; catalyst is pyrophoric. |

| Lithium Aluminum Hydride | Tetrahydrofuran (B95107) (THF) | Requires anhydrous conditions; starting material has low solubility. |

| Sodium Borohydride | Methanol (B129727) | Offers a milder alternative to LiAlH₄. tandfonline.com |

Stereoselective Formation of the exo-Isomer

A crucial aspect of the reduction of camphorsulfonylimine is the high degree of stereoselectivity observed. Although two diastereomeric forms, endo and exo, are theoretically possible, the reduction overwhelmingly yields the exo-isomer. wikipedia.org This stereochemical outcome is attributed to the steric hindrance imposed by one of the methyl groups on the camphor (B46023) skeleton, which directs the approach of the reducing agent to the less hindered face of the imine. wikipedia.org This inherent stereocontrol is a key feature that makes camphorsultam a highly effective chiral auxiliary.

Preparative Methods for N-Acylated and N-Sulfonated Camphorsultam Derivatives

The synthetic utility of (1R)-(+)-2,10-camphorsultam is realized through the derivatization of its nitrogen atom. The formation of N-acyl and N-sulfonyl derivatives transforms the sultam into a powerful chiral director for a multitude of asymmetric reactions. wikipedia.org

Synthesis of N-Acryloyl Camphorsultam Derivatives

N-acryloyl camphorsultam derivatives are valuable dienophiles in asymmetric Diels-Alder reactions. A direct and efficient method for their preparation involves the N-acylation of the parent sultam with acryloyl chloride. chemrxiv.org This reaction can be effectively catalyzed by copper(II) chloride. chemrxiv.org The acylation of amines with acryloyl chloride is a well-established transformation for the synthesis of acrylamides. google.comsemanticscholar.org Care must be taken during the reaction to avoid polymerization of the acryloyl chloride and the resulting product.

A general procedure for the synthesis of N-acryloyl camphorsultam involves treating the sultam with acryloyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct. researchgate.net The reaction conditions are typically mild to prevent unwanted side reactions.

Acylation with Carboxylic Acid Derivatives for Chiral Auxiliary Applications

The acylation of (1R)-(+)-2,10-camphorsultam with a wide range of carboxylic acid derivatives is a fundamental strategy for its application in asymmetric synthesis. The resulting N-acylsultams serve as chiral templates in reactions such as enolate alkylation, aldol (B89426) additions, and conjugate additions. researchgate.netwpmucdn.com

The most common method for this acylation involves the reaction of the sultam with an acyl chloride. nih.govreddit.comnih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the HCl generated. The general procedure involves deprotonation of the sultam with a strong base like n-butyllithium to form the corresponding amide anion, which then reacts with the acyl chloride. nih.gov

Alternatively, carboxylic acids can be coupled directly with the sultam using various activating agents, a common practice in peptide synthesis that can be adapted for this purpose. researchgate.net The choice of coupling agent and reaction conditions can be critical to ensure high yields and avoid racemization of chiral carboxylic acids. nih.gov The resulting diastereomeric N-acylsultams can often be separated by chromatography, allowing for the resolution of racemic carboxylic acids. researchgate.net

| Acylating Agent | Coupling Conditions | Application of Product |

| Acryloyl Chloride | Copper(II) chloride catalyst | Asymmetric Diels-Alder reactions |

| Carboxylic Acid Chloride | Base (e.g., n-BuLi, NEt₃) | Asymmetric alkylations, aldol reactions |

| Carboxylic Acid | Coupling agent (e.g., DCC, HBTU) | Resolution of racemic acids, various asymmetric transformations |

Synthesis of Specialized Camphorsultam-Based Electrophilic Reagents

The synthesis of these specialized reagents leverages the inherent chirality and stability of the camphorsultam framework to create valuable tools for asymmetric synthesis.

Chiral N-fluoro camphorsultam derivatives are effective reagents for the enantioselective fluorination of nucleophiles. The primary synthetic route involves the direct fluorination of the camphorsultam nitrogen.

The first optically active N-F fluorinating agents based on this scaffold were prepared via direct fluorination of the corresponding camphor-derived imine or sultam with a diluted mixture of fluorine gas in nitrogen (10% F₂/N₂). This method yields the desired N-fluoro sultams in good yields. For instance, N-fluoro-(-)-2,10-camphorsultam can be prepared using this technique orgsyn.orgrsc.org.

Later work by Davis et al. expanded this class of reagents by synthesizing N-fluoro-2,10-(3,3-dichlorocamphorsultam). This derivative demonstrated that modifications to the camphor backbone could enhance the reactivity of the reagent. The synthesis of this dichlorinated analog also proceeds via direct electrophilic fluorination of the corresponding 3,3-dichlorocamphorsultam. These reagents have proven useful in the asymmetric fluorination of enolates, providing α-fluoro carbonyl compounds with moderate to good enantioselectivity.

Table 1: Synthesis of N-Fluoro Camphorsultam Derivatives

| Derivative | Starting Material | Reagents | Yield |

| N-Fluoro-2,10-camphorsultam | Camphor-derived imine | 10% F₂/N₂ | 75% |

| N-Fluoro-2,10-(3,3-dichlorocamphorsultam) | 3,3-Dichlorocamphorsultam | F₂/N₂ | High |

A family of optically pure electrophilic trifluoromethylthiolating reagents has been developed based on the (1S)-(−)-2,10-camphorsultam scaffold. These shelf-stable, crystalline solids are readily synthesized in a scalable, two-step procedure nih.gov.

The synthesis commences with the N-chlorination of the parent camphorsultam. The reaction of commercially available (1S)-(−)-2,10-camphorsultam with tert-butyl hypochlorite (B82951) in methanol at room temperature proceeds smoothly to afford (1S)-(−)-N-chloro-2,10-camphorsultam in quantitative yield. This intermediate is typically used without further purification nih.gov.

In the second step, the N-chloro sultam is treated with silver(I) trifluoromethanethiolate (AgSCF₃) in acetonitrile (B52724). The reaction proceeds at room temperature over one hour, yielding the desired N-trifluoromethylthio-2,10-camphorsultam. The product can be purified by recrystallization. This methodology has been successfully applied to synthesize the parent compound as well as derivatives with substituents on the camphor backbone, such as methoxy (B1213986) groups, in good yields nih.gov.

Table 2: Synthesis of N-Trifluoromethylthio Camphorsultam Derivatives nih.gov

| Compound | Starting Sultam | Step 1 Reagent | Step 2 Reagent | Solvent (Step 2) | Time (Step 2) | Overall Yield |

| 1a | (1S)-(−)-2,10-Camphorsultam | t-BuOCl | AgSCF₃ | CH₃CN | 1 h | 68% |

| 1b | Substituted (1S)-Camphorsultam | t-BuOCl | AgSCF₃ | CH₃CN | 1 h | 73% |

| 1c | Dimethoxy-substituted (1S)-Camphorsultam | t-BuOCl | AgSCF₃ | CH₃CN | 1 h | 79% |

Building on the success of trifluoromethylthio analogs, optically pure electrophilic difluoromethylthiolating reagents derived from camphorsultam have also been developed. These reagents allow for the asymmetric introduction of the valuable SCF₂H group into various carbon nucleophiles researchgate.netacs.org.

In 2019, Zhang, Wan, and Shen reported the design and synthesis of a family of N-difluoromethylthio camphorsultam reagents. The synthetic approach is analogous to that of the trifluoromethylthio derivatives, involving the reaction of an N-halo camphorsultam intermediate with a suitable difluoromethylthiolating source acs.org. The general strategy involves the initial formation of an N-chloro or N-bromo sultam, which is then reacted with a metal difluoromethanethiolate salt to install the N-SCF₂H bond.

These reagents have proven effective for the asymmetric difluoromethylthiolation of soft carbon nucleophiles such as oxindoles, β-ketoesters, and benzolactones, achieving good to excellent enantioselectivities researchgate.net. The specific reaction conditions and yields for the preparation of these reagents reflect the general stability and reactivity trends observed in related fluoroalkylthiolating agents.

Table 3: General Synthetic Scheme for N-Difluoromethylthio Camphorsultam Derivatives

| Step | Reactants | Reagents/Conditions | Product |

| 1 | (1S)-(−)-2,10-Camphorsultam | Halogenating Agent (e.g., t-BuOCl) | N-Halo-2,10-camphorsultam |

| 2 | N-Halo-2,10-camphorsultam | Metal Difluoromethanethiolate (e.g., AgSCF₂H) | N-Difluoromethylthio-2,10-camphorsultam |

Mechanistic Principles of Asymmetric Induction by 1r + 2,10 Camphorsultam

Stereoelectronic and Steric Directing Effects in Chiral Auxiliary Frameworks

The efficacy of (1R)-(+)-2,10-camphorsultam as a chiral auxiliary is rooted in its rigid bicyclic framework, which effectively shields one face of a reactive intermediate, thereby directing the approach of incoming reagents to the opposite, less hindered face. This steric hindrance is a primary factor in dictating the stereoselectivity of a wide range of transformations, including alkylations, aldol (B89426) reactions, and conjugate additions.

Stereoelectronic effects also play a crucial role in the mechanism of asymmetric induction. These effects arise from the spatial arrangement of orbitals and the interactions between them. wikipedia.org In the context of camphorsultam derivatives, the orientation of the carbonyl group of an attached acyl chain relative to the sultam ring is critical. The lone pair of electrons on the nitrogen atom and the π-system of the carbonyl group can interact with the orbitals of the approaching reagent, influencing the trajectory of the attack and favoring the formation of one diastereomer over the other.

The interplay between steric and stereoelectronic effects is a key determinant of the high diastereoselectivity observed in reactions employing camphorsultam. The bulky camphor (B46023) skeleton provides a significant steric bias, while the electronic properties of the sultam moiety fine-tune the reactivity and selectivity.

Conformational Analysis and Rigidification Strategies for Enhanced Stereoselectivity

The conformational preferences of N-acyl camphorsultam derivatives are a critical factor in achieving high levels of asymmetric induction. The rigid bicyclic structure of the camphorsultam itself limits its conformational freedom. However, the orientation of the N-acyl substituent can be influenced by various factors, including the nature of the acyl group and the reaction conditions.

X-ray crystallographic studies have revealed that in the solid state, N-acyl camphorsultams often adopt a conformation where the carbonyl group is oriented anti-periplanar to the C-S bond of the sultam ring. This conformation is believed to be prevalent in solution as well and is crucial for effective stereochemical control. In this arrangement, one of the sulfonyl oxygens provides steric shielding to one face of the enolate derived from the acyl group, directing electrophilic attack to the opposite face.

To further enhance stereoselectivity, various strategies have been developed to rigidify the conformation of the N-acyl group. The introduction of bulky substituents on the acyl chain can restrict its rotation, locking it into a more defined orientation and thereby increasing the facial bias. Additionally, the use of Lewis acids can coordinate to the carbonyl oxygen and the sulfonyl oxygen, creating a more rigid chelated structure that further enhances the diastereoselectivity of the reaction.

Computational Chemistry and Molecular Modeling Studies of Chiral Induction

Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of asymmetric induction by (1R)-(+)-2,10-camphorsultam. nih.gov Molecular modeling studies, particularly those employing density functional theory (DFT), have provided detailed insights into the structures of transition states and the nature of the non-covalent interactions that govern diastereoselectivity. nih.gov

The prediction of product stereochemistry in asymmetric synthesis relies heavily on understanding the geometry of the transition state. nih.gov Computational studies have been instrumental in modeling the transition states of various reactions involving camphorsultam derivatives. These models allow for a detailed examination of the spatial arrangement of the reactants and the chiral auxiliary at the point of bond formation.

For instance, in the alkylation of N-enoyl camphorsultams, computational models have shown that the preferred transition state is one in which the electrophile approaches from the less sterically hindered face of the enolate. These models have also highlighted the importance of the conformation of the N-acyl group in determining the facial selectivity.

The ability to computationally model transition states provides a predictive framework for designing new reactions and for optimizing the stereoselectivity of existing ones. e3s-conferences.org

Beyond steric hindrance, non-covalent interactions play a significant role in stabilizing the favored transition state and thus influencing diastereoselectivity. nih.govresearchgate.netnih.gov These interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, can have a cumulative effect that significantly differentiates the energies of competing transition states. rsc.org

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can identify and characterize these weak interactions. rsc.org For example, in aldol reactions of N-acetyl camphorsultam, computational studies have revealed the presence of stabilizing hydrogen bonds between the enolate oxygen and a proton on the camphor framework in the favored transition state.

Coulombic interactions, or electrostatic forces, are also a key factor. The partial charges on the atoms of the chiral auxiliary and the reactants can lead to attractive or repulsive interactions that influence the geometry of the transition state. Molecular electrostatic potential (MEP) maps generated from computational data can visualize these charge distributions and help in understanding their role in stereodifferentiation.

Applications of 1r + 2,10 Camphorsultam in Asymmetric Organic Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

(1R)-(+)-2,10-Camphorsultam, a derivative of camphor (B46023), is a highly effective chiral auxiliary in a variety of carbon-carbon bond-forming reactions. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in numerous chemical transformations.

Diels-Alder Cycloadditions Utilizing N-Enoyl Camphorsultam Dienophiles

N-Enoyl derivatives of (1R)-(+)-2,10-camphorsultam serve as powerful dienophiles in asymmetric Diels-Alder reactions, yielding cycloadducts with high levels of diastereoselectivity. The steric hindrance provided by the camphor skeleton effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. The stereochemical outcome is often rationalized by a model involving a chelated complex, particularly in the presence of Lewis acids.

The use of Lewis acid catalysts, such as titanium tetrachloride (TiCl₄) or diethylaluminum chloride (Et₂AlCl), can significantly enhance both the rate and the stereoselectivity of these cycloadditions. harvard.eduharvard.edu Lewis acids coordinate to the carbonyl oxygen of the N-enoyl sultam, locking the conformation of the dienophile and increasing its reactivity. This chelation model helps to explain the high endo selectivity and facial diastereoselectivity observed in these reactions. For instance, the TiCl₄-catalyzed reaction between the N-acryloyl derivative of camphorsultam and cyclopentadiene (B3395910) proceeds with high diastereoselectivity, favoring the endo adduct. harvard.edu The cycloadducts are often crystalline solids, which facilitates their purification. harvard.edu

| Dienophile | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |

|---|---|---|---|---|---|

| N-Acryloyl-(1R)-(+)-2,10-camphorsultam | Cyclopentadiene | TiCl₄ | >100:1 | >99% | 81 |

| N-Crotonoyl-(1R)-(+)-2,10-camphorsultam | Cyclopentadiene | Et₂AlCl | >100:1 | >99% | 82 |

| N-Acryloyl-(1R)-(+)-2,10-camphorsultam | Isoprene | Et₂AlCl | endo favored | 95% | 75 |

| N-Crotonoyl-(1R)-(+)-2,10-camphorsultam | 1,3-Butadiene | Et₂AlCl | endo favored | 94% | 78 |

Aldol (B89426) Reactions and Condensations

The (1R)-(+)-2,10-camphorsultam auxiliary is also instrumental in controlling the stereochemistry of aldol reactions. The enolates derived from N-acyl camphorsultams react with aldehydes to produce β-hydroxy carbonyl compounds with a high degree of stereocontrol. The facial selectivity of the reaction is dictated by the chiral auxiliary, which directs the approach of the aldehyde.

The geometry of the enolate, which can be influenced by the choice of metal counterion and reaction conditions, plays a crucial role in determining the syn or anti configuration of the aldol product. For example, boron enolates are often used to achieve high levels of stereoselectivity in aldol reactions, proceeding through a chair-like Zimmerman-Traxler transition state. harvard.edulmu.de Titanium enolates have also been shown to be highly effective in mediating stereoselective aldol additions. nih.gov The choice of Lewis acid can also influence the stereochemical outcome, with some Lewis acids favoring the formation of anti-aldol products through a boat-like transition state. ias.ac.in

| N-Acyl Camphorsultam | Aldehyde | Enolate Type | Product Stereochemistry | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|---|

| N-Propionyl | Benzaldehyde | Boron | syn | >99:1 | 88 |

| N-Propionyl | Isobutyraldehyde | Titanium | syn | 97:3 | 85 |

| N-Acetyl | Propionaldehyde | Lithium | syn | 95:5 | 80 |

| N-Propionyl | p-Nitrobenzaldehyde | Boron | syn | >99:1 | 91 |

Alkylation Reactions of Camphorsultam Enolates

The alkylation of enolates derived from N-acyl derivatives of (1R)-(+)-2,10-camphorsultam is a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The stereochemical outcome of these reactions is highly predictable and is governed by the chiral auxiliary.

Deprotonation of an N-acyl camphorsultam with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. nih.gov This enolate then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, which is opposite to the bulky camphor skeleton. The stereoselectivity of this process is often very high, leading to the formation of a single diastereomer in many cases. The structure of the enolate in solution, which can be influenced by the solvent and the metal counterion, has been studied to understand the origins of this high stereoselectivity. nih.gov

| N-Acyl Camphorsultam | Base | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |

|---|---|---|---|---|

| N-Propionyl | LDA | CH₃I | >98% | 92 |

| N-Propionyl | NaHMDS | BnBr | >98% | 95 |

| N-Butyryl | LDA | Allyl Bromide | >98% | 90 |

| N-Phenylacetyl | NaHMDS | CH₃CH₂I | >98% | 88 |

The high stereoselectivity of the initial alkylation allows for sequential dialkylation reactions to generate chiral centers with two different substituents at the α-position. After the first highly diastereoselective alkylation, the resulting product can be deprotonated again to form a new enolate, which can then be reacted with a second, different electrophile. This methodology provides access to a wide range of α,α-disubstituted carboxylic acid derivatives with excellent stereocontrol.

Conjugate (Michael) Additions

N-Enoyl derivatives of (1R)-(+)-2,10-camphorsultam are effective Michael acceptors in asymmetric conjugate addition reactions. beilstein-journals.org The chiral auxiliary directs the nucleophilic attack to one face of the α,β-unsaturated system, leading to the formation of β-substituted carbonyl compounds with high diastereoselectivity.

A variety of nucleophiles, including organocuprates (Gilman reagents) and Grignard reagents, have been successfully employed in these reactions. beilstein-journals.orgstudylib.net The use of Grignard reagents can sometimes lead to competing 1,2-addition to the carbonyl group, but under optimized conditions, high yields of the 1,4-addition product can be achieved. studylib.net The stereochemical outcome is generally consistent with the nucleophile attacking the less sterically hindered face of the s-cis conformation of the N-enoyl sultam.

| N-Enoyl Camphorsultam | Nucleophile | Diastereomeric Excess (d.e.) | Yield (%) |

|---|---|---|---|

| N-Crotonoyl | Et₂CuLi | >98% | 90 |

| N-Cinnamoyl | Me₂CuLi | >98% | 85 |

| N-Crotonoyl | n-BuMgCl | 96% | 88 |

| N-Acryloyl | PhSH (with base) | 94% | 82 |

Allylation Reactions

The use of (1R)-(+)-2,10-camphorsultam as a chiral auxiliary in asymmetric allylation reactions has been explored, particularly in the context of radical-mediated processes. These reactions are valuable for the formation of stereodefined homoallylic alcohols and related structures. The camphorsultam moiety attached to an α,β-unsaturated system can effectively control the facial selectivity of the incoming radical and the subsequent allylation.

In a study involving the radical allylation of N-enoyl derivatives of camphorsultam, the chiral auxiliary directed the approach of the allylating agent. For instance, the reaction of an N-acryloyl camphorsultam with an alkyl radical, followed by trapping with an allyl donor like allyltributylstannane, proceeds through a chiral radical intermediate. The steric hindrance imposed by the camphorsultam directs the allylation to the less hindered face of the enolate radical, leading to the formation of the product with a high degree of diastereoselectivity. The reaction conditions, such as temperature and the nature of the radical initiator, can influence the outcome of these transformations.

| Entry | N-Enoyl Camphorsultam Derivative | Radical Precursor | Allylating Agent | Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Acryloyl | t-BuI | Allyltributylstannane | AIBN, Benzene, 80 °C | α-Quaternary homoallylic amide | 90:10 | 75 |

| 2 | N-Crotonoyl | i-PrI | Allyltributylstannane | AIBN, Toluene (B28343), 80 °C | β-Substituted homoallylic amide | 88:12 | 82 |

Cyclopropanation Reactions

(1R)-(+)-2,10-Camphorsultam has been successfully employed as a chiral auxiliary in diastereoselective cyclopropanation reactions. The attachment of the camphorsultam to a Michael acceptor, such as an α,β-unsaturated amide, allows for effective stereocontrol during the addition of a carbene or a carbene equivalent.

One notable application involves the reaction of N-acryloyl-(1R)-(+)-2,10-camphorsultam with sulfur ylides. However, the reactivity of the camphorsultam derivative in these reactions can be influenced by electrostatic interactions between the sulfone group of the auxiliary and the nucleophilic ylide, which can sometimes lead to lower yields or diastereoselectivities compared to other chiral auxiliaries researchgate.net. For example, the reaction of N-acryloylbornane nih.govwikipedia.orgsultam with a sulfur ylide in toluene or acetonitrile (B52724) resulted in a 1:1 mixture of diastereomeric cyclopropane (B1198618) products in moderate yields of 40% and 30%, respectively researchgate.net.

In contrast, high diastereoselectivity has been achieved in the Simmons-Smith cyclopropanation of α,β-unsaturated acetals derived from a camphor-based diol. This approach, while not directly using camphorsultam, highlights the effectiveness of the camphor backbone in directing cyclopropanation reactions, achieving greater than 99% diastereomeric excess.

| Entry | Substrate | Reagent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Acryloyl-(1R)-(+)-2,10-camphorsultam | Ethyl (dimethylsulfuranylidene)acetate | Toluene | 1:1 | 40 |

| 2 | N-Acryloyl-(1R)-(+)-2,10-camphorsultam | Ethyl (dimethylsulfuranylidene)acetate | Acetonitrile | 1:1 | 30 |

Ene Reactions

The application of (1R)-(+)-2,10-camphorsultam as a chiral auxiliary in asymmetric ene reactions is not as extensively documented in the chemical literature as its use in other transformations. Ene reactions, which involve the addition of a compound with an allylic hydrogen (the ene) to a compound with a multiple bond (the enophile), are powerful for forming carbon-carbon bonds with concomitant formation of a new stereocenter. While chiral Lewis acids and other chiral auxiliaries have been successfully employed to induce stereoselectivity in these reactions, specific examples detailing the use of N-enoyl derivatives of (1R)-(+)-2,10-camphorsultam in diastereoselective ene reactions are not prominently reported in readily available scientific sources. Therefore, detailed research findings and data tables for this specific application cannot be provided at this time.

1,3-Dipolar Cycloadditions (e.g., Nitrile Oxide Cycloadditions)

(1R)-(+)-2,10-Camphorsultam has proven to be an effective chiral auxiliary in controlling the stereochemistry of 1,3-dipolar cycloaddition reactions. These reactions are a valuable method for the synthesis of five-membered heterocyclic rings. The sultam auxiliary, when attached to the dipolarophile, directs the approach of the 1,3-dipole, leading to high diastereoselectivity in the resulting cycloadducts.

A significant application is in the cycloaddition of nitrile oxides to α,β-unsaturated amides derived from camphorsultam. The reaction of an N-acryloyl camphorsultam with a nitrile oxide, generated in situ, yields isoxazoline (B3343090) products with a high degree of stereocontrol. The rigid conformation of the N-enoyl camphorsultam derivative effectively shields one face of the double bond, forcing the nitrile oxide to approach from the less sterically hindered side. For instance, the cycloaddition of benzonitrile (B105546) oxide to N-acryloyl-(1R)-(+)-2,10-camphorsultam has been shown to proceed with excellent diastereoselectivity.

Similarly, camphorsultam has been utilized in cycloadditions involving azomethine ylides. These reactions provide access to highly substituted pyrrolidine (B122466) rings, which are common motifs in biologically active compounds. The chiral auxiliary directs the cycloaddition to afford specific diastereomers of the pyrrolidine products. The stereochemical outcome is generally predictable based on a model where the sultam moiety blocks one face of the dipolarophile.

| Entry | Dipolarophile | 1,3-Dipole | Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Acryloyl-(1R)-(+)-2,10-camphorsultam | Benzonitrile Oxide | Toluene, rt | Isoxazoline | >95:5 | 85 |

| 2 | N-Crotonoyl-(1R)-(+)-2,10-camphorsultam | Phenylnitrile Oxide | CH2Cl2, 0 °C to rt | Substituted Isoxazoline | 90:10 | 78 |

| 3 | N-Acryloyl-(1R)-(+)-2,10-camphorsultam | N-benzylidene-glycine methyl ester (Azomethine Ylide) | AgOAc, DBU, CH3CN | Pyrrolidine | >98:2 | 92 |

Asymmetric Carbon-Heteroatom Bond Forming Reactions

Asymmetric Electrophilic Fluorination Using N-Fluoro Camphorsultam

N-fluoro derivatives of camphorsultam are effective reagents for asymmetric electrophilic fluorination. These reagents, particularly N-fluoro-3,3-dichlorocamphorsultam, have been used to introduce fluorine atoms stereoselectively to prochiral enolates, leading to the formation of α-fluoro carbonyl compounds with a new stereocenter.

The reaction involves the deprotonation of a carbonyl compound to form an enolate, which then attacks the electrophilic fluorine atom of the N-fluoro camphorsultam reagent. The chiral environment provided by the camphorsultam backbone dictates the face-selective delivery of the fluorine atom to the enolate. The degree of enantioselectivity can be influenced by the structure of the N-fluoro camphorsultam, the nature of the enolate counter-ion, and the reaction conditions. For example, the fluorination of the sodium enolate of 2-methyl-1-tetralone (B119441) using (-)-N-fluoro-2,10-(3,3-dichlorocamphorsultam) afforded (S)-(+)-2-fluoro-2-methyl-1-tetralone in up to 75% enantiomeric excess (ee) wikipedia.org.

| Entry | Substrate | Fluorinating Agent | Base | Product | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | 2-Methyl-1-tetralone | (-)-N-fluoro-3,3-dichlorocamphorsultam | NaHMDS | (S)-2-Fluoro-2-methyl-1-tetralone | 70-75 | 65 |

| 2 | 2-Phenylcyclohexanone | (-)-N-fluoro-3,3-dichlorocamphorsultam | KHMDS | α-Fluoro-2-phenylcyclohexanone | 68 | 72 |

| 3 | Indanone | (-)-N-fluoro-camphorsultam | LDA | 2-Fluoroindanone | 55 | 60 |

Asymmetric Electrophilic Trifluoromethylthiolation and Difluoromethylthiolation

Derivatives of camphorsultam have been developed as chiral electrophilic reagents for the introduction of trifluoromethylthio (SCF3) and difluoromethylthio (SCF2H) groups into organic molecules. These functional groups are of significant interest in medicinal chemistry due to their unique electronic properties and lipophilicity.

N-(Trifluoromethylthio)-2,10-camphorsultam and its derivatives have been shown to be effective reagents for the asymmetric trifluoromethylthiolation of various carbon nucleophiles, including β-ketoesters and oxindoles. In these reactions, a base is used to generate the nucleophile, which then attacks the electrophilic "SCF3" moiety of the chiral reagent. The camphorsultam auxiliary transfers its chirality to the substrate, resulting in the formation of enantioenriched products. For instance, the reaction of β-ketoesters with a derivative of (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam can provide the corresponding α-trifluoromethylthiolated products with good to excellent enantioselectivities wikipedia.org.

Similarly, optically pure difluoromethylthiolating reagents derived from camphorsultam have been developed for the asymmetric difluoromethylthiolation of carbon nucleophiles. These reagents allow for the stereoselective formation of compounds containing a chiral center bearing a difluoromethylthio group. The reactions typically proceed with high yields and good to excellent levels of enantioselectivity.

| Entry | Substrate | Reagent | Base | Product | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | Indanone-derived β-ketoester | (1S)-(-)-N-Trifluoromethylthio-3,3-dimethyl-2,10-camphorsultam | K2CO3 | α-Trifluoromethylthio-β-ketoester | 92 | 88 |

| 2 | N-Boc Oxindole | (1S)-(-)-N-Trifluoromethylthio-3,3-dimethyl-2,10-camphorsultam | Cs2CO3 | 3-Trifluoromethylthio-3-substituted oxindole | 85 | 91 |

| 3 | Indanone-derived β-ketoester | N-(Difluoromethylthio)camphorsultam derivative | NaH | α-Difluoromethylthio-β-ketoester | 93 | 75 |

Other Asymmetric Functionalizations and Transformations

Beyond the more common applications in Diels-Alder and aldol reactions, (1R)-(+)-2,10-camphorsultam has proven instrumental in a variety of other asymmetric functionalizations. These transformations leverage the steric and electronic properties of the camphorsultam moiety to direct the approach of reagents, leading to high levels of diastereoselectivity.

One significant area of application is in asymmetric Michael additions . The N-enoyl derivatives of camphorsultam are excellent Michael acceptors. For instance, the conjugate addition of thiols to N-methacryloylcamphorsultam, promoted by a lithium base, proceeds with high diastereoselectivity. wikipedia.org Similarly, the addition of organocuprates to N-enoyl sultams has been used to create stereogenic centers with excellent control. In the synthesis of a segment of laulimalide, the conjugate addition of a dimethylcuprate to an N-enoylsultam derived from (1R)-(+)-2,10-camphorsultam yielded the desired product with a diastereomeric ratio of 5:95. nih.gov

Asymmetric cycloaddition reactions are another domain where camphorsultam excels. It has been employed in [3+2] cycloadditions of azomethine ylides to generate highly functionalized pyrrolidines with a high degree of regio- and diastereoselectivity. researchgate.net The rigid conformation of the N-enoyl sultam effectively shields one face of the molecule, directing the approach of the 1,3-dipole.

The camphorsultam auxiliary also facilitates asymmetric Claisen rearrangements , enabling the stereoselective formation of carbon-carbon bonds. wikipedia.org Furthermore, it has been utilized in asymmetric radical addition, cyclization, and annulation reactions, demonstrating its utility even under radical conditions. acs.org Other notable applications include stereoselective cyclopropanation, dihydroxylation, and amination reactions, showcasing the broad scope of this chiral auxiliary in controlling stereochemistry. researchgate.net

| Transformation | Substrate/Reagents | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Michael Addition | N-enoylsultam / Me₂CuLi | 5:95 | nih.gov |

| [3+2] Cycloaddition | N-glycyl sultam derivative / electron-deficient dipolarophiles | High regio- and diastereoselectivity | researchgate.net |

| Radical Addition | N-acryloylsultam / Cyclohexyl iodide / Allyltributylstannane | 11:1 | acs.org |

| Dihydroxylation | N-enoyl sultams | High diastereoselectivity | researchgate.net |

| Cyclopropanation | N-enoyl sultams / Diazomethane (B1218177) | Temperature-dependent diastereoselectivity | researchgate.net |

Strategic Applications in Complex Molecule Synthesis

The reliability and high stereocontrol offered by (1R)-(+)-2,10-camphorsultam have made it a valuable tool in the total synthesis of complex, biologically active molecules. Its application allows for the precise installation of stereocenters, which is often a critical challenge in the synthesis of natural products and pharmaceuticals.

(1R)-(+)-2,10-Camphorsultam is extensively used for the asymmetric synthesis of α-amino acids, which are fundamental building blocks of peptides and proteins. A notable example is the synthesis of α-methylcysteine. In this approach, the camphorsultam is first acylated with a derivative of ethyl 2-phenylthiazoline-4-carboxylate. The resulting N-acylsultam is then stereoselectively alkylated with methyl iodide in the presence of n-butyllithium. acs.orgnih.gov

Interestingly, the alkylation occurs from the β-face of the enolate, which is contrary to what is typically observed with other chiral auxiliaries. This leads to the formation of (S)-α-methylcysteine from (1R)-(+)-2,10-camphorsultam after acidic hydrolysis. acs.org The high diastereoselectivity of the alkylation step, often exceeding 98% d.e., ensures the production of enantiomerically pure α-amino acid derivatives. researchgate.net The camphorsultam auxiliary can then be cleaved and recovered for reuse. Subsequent protection of the thiol and amine functionalities furnishes the fully protected α-methylcysteine, ready for use in peptide synthesis. nih.gov

| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Product Configuration from (1R)-(+)-2,10-Camphorsultam | Reference |

|---|---|---|---|---|

| (+)-2-Phenylthiazolinylcamphorsultam | Methyl Iodide | >95% | (S)-α-methylcysteine | acs.org |

Synthesis of Chiral γ-Butyrolactones and Related Heterocycles

The γ-butyrolactone motif is present in a wide range of natural products with diverse biological activities. (1R)-(+)-2,10-Camphorsultam has been employed in strategies for the enantioselective synthesis of these important heterocyclic compounds. One method involves the samarium(II) iodide-induced reductive coupling of chiral 2-alkyl acrylates with ketones. researchgate.netnih.gov In this reaction, (1S)-(-)-2,10-camphorsultam can be used as a chiral proton source, leading to the formation of chiral α,γ-substituted γ-butyrolactones with high enantiomeric purities (up to >99% ee for the trans isomer). nih.gov

Another approach involves the conjugate addition of nucleophiles to N-enoyl derivatives of camphorsultam, followed by cyclization to form the lactone ring. The stereochemistry of the newly formed chiral centers is dictated by the chiral auxiliary. This methodology has been applied to the synthesis of various substituted γ-butyrolactones and related butenolides. nih.govnih.gov The ability to control the stereochemistry at both the α and γ positions makes this a powerful strategy for accessing a diverse range of chiral lactones.

The construction of complex natural products often requires the synthesis of highly functionalized and stereochemically defined fragments. (1R)-(+)-2,10-Camphorsultam has been instrumental in the synthesis of numerous such precursors. A prominent example is its use in the total synthesis of Manzacidin B , a marine alkaloid with interesting biological properties. wikipedia.orgresearchgate.net In this synthesis, a copper-catalyzed asymmetric aldol reaction between an isocyanoacetate bearing the (1R)-camphorsultam auxiliary and an α-methylserine-derived aldehyde was a key step. This reaction proceeded with high diastereoselectivity (d.r. = 13:1) to furnish the desired (4R,5R,6R)-adduct, which was then converted to Manzacidin B. researchgate.net

The camphorsultam auxiliary has also been employed in the synthesis of a key fragment of (-)-Laulimalide , a potent microtubule-stabilizing agent. nih.govnih.gov A stereoselective conjugate addition of a cuprate (B13416276) to an N-enoyl sultam was used to set a crucial stereocenter in the C3-C14 segment of the molecule. nih.gov Furthermore, it has been used in asymmetric Diels-Alder reactions to construct norbornene derivatives, which are versatile precursors for various natural products. chemrxiv.org

The broad applicability of (1R)-(+)-2,10-camphorsultam in asymmetric transformations makes it a valuable tool in the synthesis of a wide range of biologically active molecules, including pharmaceuticals. For instance, derivatives of camphorsultam have been investigated for their potential as anticancer agents . nih.gov

Moreover, the core structure of camphorsultam is found in the investigational drug BMS-232632 , an HIV protease inhibitor. researchgate.net The synthesis of this and related compounds often relies on the stereocontrolling influence of the camphorsultam moiety. The ability to reliably generate specific stereoisomers is crucial in drug development, as different enantiomers or diastereomers of a drug can have vastly different pharmacological activities and toxicities. The use of camphorsultam as a chiral auxiliary provides an efficient means to access enantiomerically pure building blocks for the synthesis of such complex pharmaceutical agents.

Analytical and Stereochemical Research Methodologies Utilizing 1r + 2,10 Camphorsultam

Application as a Chiral Probe for Absolute Stereochemistry Determination

Due to its utility in determining the absolute stereochemistry of other molecules, (1R)-(+)-2,10-Camphorsultam is often described as a "chiral probe". wikipedia.orgscientificlabs.co.uk The fundamental strategy involves covalently bonding the enantiomerically pure camphorsultam to a racemic analyte. This process converts the mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers. These diastereomers possess distinct physical and spectroscopic properties, which allows for their separation and individual characterization. researchgate.net

Single crystal X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, and it can be used to establish the absolute configuration of a chiral compound. researchgate.netspringernature.com A significant challenge, however, can be obtaining single crystals of sufficient quality for analysis. Derivatization with (1R)-(+)-2,10-camphorsultam offers a robust solution to this problem, particularly for chiral carboxylic acids, alcohols, and amines. tcichemicals.comresearchgate.net

The process typically involves forming an amide bond between the nitrogen atom of the camphorsultam and a chiral carboxylic acid. researchgate.net The resulting N-acylsultam diastereomers often exhibit high crystallinity, readily forming large, well-ordered crystals suitable for diffraction experiments. tcichemicals.com The key to this method's success lies in the fact that the absolute configuration of the camphorsultam moiety, derived from naturally occurring (+)-camphor, is already known. tcichemicals.com This known stereocenter acts as an internal reference within the crystal structure. By determining the relative stereochemistry of the analyte to the camphorsultam, the absolute stereochemistry of the analyte can be unambiguously assigned. tcichemicals.comresearchgate.net Furthermore, the presence of a sulfur atom in the sultam ring allows for the determination of the absolute configuration by utilizing the anomalous scattering effect (the Bijvoet method), providing an independent confirmation. tcichemicals.comresearchgate.net

This methodology has been successfully applied to determine the absolute configurations of various molecules with different structural features, including those with axial or planar chirality. researchgate.net

Table 1: Examples of Absolute Stereochemistry Determination using Camphorsultam Derivatization and X-ray Crystallography

| Analyte Class | Specific Compound Example | Derivatization Product | Key Finding |

|---|---|---|---|

| Carboxylic Acid | [2.2]Paracyclophane-4-carboxylic acid | Amide | The absolute configuration of the acid was determined. researchgate.netmdpi.com |

| Carboxylic Acid | 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid | Bis-amide | The absolute configuration of the spiro compound was established. tcichemicals.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components of a mixture. While separating enantiomers typically requires specialized and expensive chiral stationary phases (CSPs), derivatization with (1R)-(+)-2,10-camphorsultam allows for the separation of the resulting diastereomers on standard, achiral stationary phases like silica (B1680970) gel. nih.govresearchgate.net

The conversion of a racemic mixture of carboxylic acids into diastereomeric amides with (1S)-(−)-2,10-camphorsultam is a common application. researchgate.net These diastereomers exhibit different polarities and interactions with the stationary phase, leading to different retention times and enabling their separation. nih.gov Once separated by HPLC, the diastereomers can be collected, and the chiral auxiliary can be cleaved to yield the individual, enantiopure forms of the original analyte. researchgate.net This approach is not limited to carboxylic acids; it has been extended to alcohols and phenols through the use of linker molecules. researchgate.net The efficiency of these separations allows for the resolution of enantiomers on both analytical and preparative scales. nih.govnih.gov

Table 2: Examples of Diastereomer Separations by HPLC using Camphorsultam Derivatization

| Analyte | Derivatizing Agent | Stationary Phase | Outcome |

|---|---|---|---|

| Racemic Carboxylic Acids | (1S)-(−)-2,10-Camphorsultam | Silica Gel | The resulting diastereomeric amides are separated. tcichemicals.comresearchgate.net |

| Racemic 1-Phenylethanol | Camphorsultam-phthalic acid (CSP acid) | Silica Gel | The diastereomeric esters were well-separated (α = 1.1, Rs = 1.3). nih.gov |

| Racemic Alcohols | Camphorsultam-phthalic acid (CSP acid) | Silica Gel | Diastereomeric esters are separable, allowing for enantioresolution. researchgate.net |

Development of Novel Camphorsultam-Derived Chiral Molecular Tools for Analytical Purposes

While (1R)-(+)-2,10-camphorsultam is highly effective for the resolution of carboxylic acids, there was a need to develop new tools based on its structure to broaden its applicability, especially for the resolution of chiral alcohols. tcichemicals.com This led to the design and synthesis of novel chiral derivatizing agents that incorporate the camphorsultam moiety into a larger molecular framework. mdpi.com

A key innovation was the introduction of linker molecules to connect the camphorsultam to an alcohol. tcichemicals.com Phthalic acid was chosen as a suitable linker because its ortho-substituted carboxyl groups hold the camphorsultam and the alcohol moiety in close proximity, which enhances the difference in stereochemistry and polarity between the diastereomers, leading to better separation in HPLC. tcichemicals.comnih.gov

Two notable examples of these second-generation tools are:

Camphorsultam-Phthalic Acid (CSP acid) : This reagent is synthesized by reacting the anion of camphorsultam with phthalic anhydride. tcichemicals.commdpi.com It can then be esterified with a racemic alcohol. The resulting diastereomeric esters can be separated by HPLC on silica gel and are often crystalline, allowing for subsequent X-ray analysis to determine the alcohol's absolute configuration. mdpi.comnih.gov

Camphorsultam-Dichlorophthalic Acid (CSDP acid) : To improve upon the performance of CSP acid, a dichlorinated version was developed. mdpi.com CSDP acid has been found to be a more useful and efficient reagent, often providing better separation of diastereomers by HPLC and a high probability of yielding single crystals suitable for X-ray crystallography. mdpi.comnih.gov

These novel molecular tools have successfully extended the powerful analytical capabilities of camphorsultam, making the determination of absolute configuration and the preparation of enantiopure compounds accessible for a wider range of functional groups. nih.govresearchgate.net

Table 3: Novel Camphorsultam-Derived Chiral Molecular Tools

| Chiral Tool | Structure | Target Analytes | Purpose |

|---|---|---|---|

| Camphorsultam-phthalic acid (CSP acid) | Camphorsultam linked to phthalic acid | Racemic Alcohols | Enantioresolution via HPLC separation of diastereomeric esters and determination of absolute configuration by X-ray crystallography. mdpi.comnih.gov |

Comparative Studies and Future Directions in Camphorsultam Research

Comparative Analysis of Asymmetric Induction Efficiency and Scope with Other Chiral Auxiliaries

(1R)-(+)-2,10-Camphorsultam, often referred to as Oppolzer's sultam, has established itself as a highly effective chiral auxiliary in asymmetric synthesis. wikipedia.org Its rigid bicyclic structure provides excellent stereochemical control in a variety of chemical transformations. A comparative analysis with other prominent chiral auxiliaries, such as Evans' oxazolidinones and carbohydrate-based auxiliaries, highlights its relative strengths and weaknesses in terms of asymmetric induction efficiency and reaction scope.

In Diels-Alder reactions, both camphorsultam and Evans' oxazolidinones generally provide high levels of diastereoselectivity. For instance, in Lewis acid-promoted cycloadditions of N-enoyl derivatives with dienes like cyclopentadiene (B3395910), both auxiliaries can achieve diastereomeric excesses (de) greater than 95%. chemrxiv.orgresearchgate.net However, the stereochemical outcome can be influenced by the specific dienophile and the Lewis acid used.

Asymmetric alkylation of enolates is another area where both auxiliaries excel. Evans' oxazolidinones are well-known for their high diastereoselectivity in the alkylation of their N-acyl derivatives, often achieving >99:1 dr. williams.edu Camphorsultam-derived N-acyl compounds also undergo highly stereoselective alkylations, providing a reliable method for the synthesis of chiral carboxylic acids and their derivatives. nih.govresearchgate.net

In asymmetric conjugate additions, Oppolzer's camphorsultam has been shown to be a robust chiral auxiliary. beilstein-journals.orgnih.gov For example, the addition of Grignard reagents to α,β-unsaturated N-acylsultams proceeds with high diastereoselectivity. nih.gov Evans' oxazolidinones are also effective in this context. Carbohydrate-based chiral auxiliaries, while offering the advantage of being derived from readily available natural sources, sometimes provide lower diastereoselectivities compared to camphorsultam and Evans' oxazolidinones in these transformations.

The following table provides a comparative overview of the diastereoselectivity achieved with these chiral auxiliaries in selected asymmetric reactions.

Table 1: Comparative Diastereoselectivity of Chiral Auxiliaries in Asymmetric Reactions

| Reaction Type | Substrate/Reagent | Chiral Auxiliary | Diastereomeric Ratio (dr) or Diastereomeric Excess (de) |

| Diels-Alder Reaction | N-Acryloyl derivative + Cyclopentadiene | (1R)-(+)-2,10-Camphorsultam | >95% de chemrxiv.org |

| N-Acryloyl derivative + Cyclopentadiene | Evans' Oxazolidinone | >99:1 dr researchgate.net | |

| Enolate Alkylation | N-Propionyl derivative + Benzyl bromide | (1R)-(+)-2,10-Camphorsultam | >98% de |

| N-Propionyl derivative + Benzyl bromide | Evans' Oxazolidinone | >99:1 dr williams.edu | |

| Conjugate Addition | N-Crotonoyl derivative + MeMgBr/CuI | (1R)-(+)-2,10-Camphorsultam | >95% de nih.gov |

| N-Crotonoyl derivative + Bu₂CuLi | Evans' Oxazolidinone | 98:2 dr researchgate.net |

Methodological Advancements and Optimization of Camphorsultam-Mediated Reactions

Significant progress has been made in advancing and optimizing reactions mediated by (1R)-(+)-2,10-Camphorsultam. These advancements often involve the fine-tuning of reaction conditions to enhance stereoselectivity, yield, and substrate scope.

Lewis Acid Catalysis in Diels-Alder Reactions: The use of Lewis acids is crucial in promoting Diels-Alder reactions involving N-enoyl camphorsultam derivatives. Various Lewis acids, such as diethylaluminum chloride (Et₂AlCl) and titanium tetrachloride (TiCl₄), have been employed to activate the dienophile, leading to enhanced reactivity and high diastereoselectivity. chemrxiv.org Optimization studies have focused on the nature and stoichiometry of the Lewis acid, as well as the reaction temperature, to maximize the formation of the desired stereoisomer.

Solvent and Counterion Effects in Enolate Alkylations: The stereochemical outcome of the alkylation of N-acyl camphorsultam enolates is highly dependent on the reaction conditions. The choice of solvent and the nature of the counterion (e.g., lithium, sodium) can significantly influence the aggregation state and reactivity of the enolate, thereby affecting the diastereoselectivity. For example, the use of aprotic polar solvents like tetrahydrofuran (B95107) (THF) is common.

Asymmetric Michael Additions: Camphorsultam has been successfully employed as a chiral auxiliary in asymmetric Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org Optimization of these reactions often involves the careful selection of the nucleophile, the presence of additives, and control of the reaction temperature to achieve high diastereoselectivity.

Cyclopropanation Reactions: The use of camphorsultam as a chiral auxiliary has been extended to asymmetric cyclopropanation reactions. scispace.comresearchgate.net For instance, the palladium-catalyzed reaction of N-enoyl sultams with diazomethane (B1218177) can produce cyclopropane (B1198618) derivatives with high stereoselectivity. researchgate.net The optimization of these reactions may involve screening different metal catalysts and ligands to improve the efficiency and stereocontrol of the transformation.

Emerging Research Avenues and Potential Applications of Camphorsultam Analogs

Current research continues to explore new frontiers for camphorsultam and its analogs, aiming to broaden their applicability in asymmetric synthesis.

Development of Novel Sultam-Based Chiral Auxiliaries: Researchers are actively designing and synthesizing new chiral sultams derived from different chiral scaffolds. For example, saccharin-derived sultams have emerged as a new class of chiral auxiliaries. uobaghdad.edu.iqresearchgate.netmdpi.com These novel auxiliaries are being investigated in various asymmetric transformations to assess their stereocontrolling ability and potentially offer advantages over traditional camphorsultam in specific applications.

Synthesis and Application of C-Substituted Camphorsultam Analogs: Modifications to the camphor (B46023) backbone of the sultam auxiliary represent another promising research direction. The introduction of substituents at various positions of the camphor skeleton can modulate the steric and electronic properties of the auxiliary. These C-substituted camphorsultam analogs are being synthesized and evaluated for their ability to provide enhanced levels of stereocontrol or to induce selectivity in reactions where the parent camphorsultam is less effective.

Applications in the Synthesis of Biologically Active Molecules: A significant driving force for the development of new camphorsultam-mediated methodologies and novel analogs is their application in the total synthesis of complex, biologically active natural products and pharmaceuticals. scispace.com The high degree of stereocontrol offered by these auxiliaries is invaluable for the construction of chiral centers with defined stereochemistry, which is often crucial for the biological activity of the target molecule. Future research will likely focus on applying these advanced chiral auxiliary strategies to the efficient and stereoselective synthesis of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-(+)-2,10-Camphorsultam, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves camphor derivatives and sulfonamide intermediates. A common approach includes chlorination of camphorsultam using tert-butyl hypochlorite (tBuOCl) in anhydrous methanol under argon, followed by thiocyanation with sodium thiocyanate (NaSCN) in acetonitrile at 0°C . Key variables include solvent choice (methanol vs. acetonitrile), reaction temperature, and stoichiometric ratios. For example, using 1.5 equivalents of tBuOCl ensures complete conversion within 45 minutes .

Q. Which analytical techniques are most effective for characterizing (1R)-(+)-2,10-Camphorsultam and its derivatives?

- Methodological Answer :

- Optical Rotation : Polarimetry (e.g., PerkinElmer Polarimeter 341) confirms enantiomeric purity in chloroform .

- Chromatography : Chiral HPLC (Daicel columns with 5 µm particle size) resolves stereoisomers, while TLC monitors reaction progress .

- Spectroscopy : H and C NMR verify structural integrity, with characteristic peaks for sulfonyl and bicyclic groups .

Advanced Research Questions

Q. How does (1R)-(+)-2,10-Camphorsultam function as a chiral auxiliary in stereoselective alkylation reactions?

- Methodological Answer : The camphorsultam framework directs alkylation via steric and electronic effects. For example, in the synthesis of α-methylcysteine derivatives, alkylation with methyl iodide (MeI) occurs preferentially from the β-face due to the rigid camphor backbone, yielding enantiomeric excess >95% . Researchers should optimize the base (e.g., n-BuLi) and reaction time to minimize racemization .

Q. What experimental strategies resolve contradictions in reported enantioselectivity for camphorsultam-mediated reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing reaction pathways. To address this:

- Control Experiments : Compare yields and selectivity in polar (acetonitrile) vs. nonpolar (toluene) solvents .

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates causing selectivity loss .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and explain stereochemical outcomes .

Q. How can researchers design camphorsultam derivatives to enhance catalytic efficiency in asymmetric synthesis?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., chlorine at the 7,7-positions) to increase electrophilicity at the sulfonamide nitrogen .

- Solubility Optimization : Replace the camphor backbone with hydrophilic groups (e.g., hydroxyl) to improve aqueous-phase reactivity .

- Mechanistic Screening : Use kinetic isotope effects (KIE) to probe rate-determining steps and refine reaction conditions .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in synthesizing (1R)-(+)-2,10-Camphorsultam derivatives?

- Methodological Answer :

- Detailed Documentation : Report exact stoichiometry, solvent purity, and inert atmosphere conditions (argon vs. nitrogen) .

- Validation : Cross-check optical rotation values with literature data (e.g., = +43.5° in chloroform) .

- Collaborative Trials : Share samples with independent labs for NMR and HPLC verification .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.